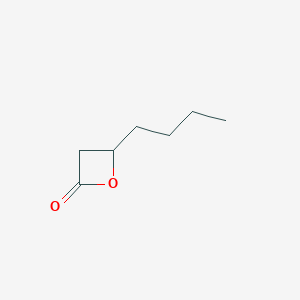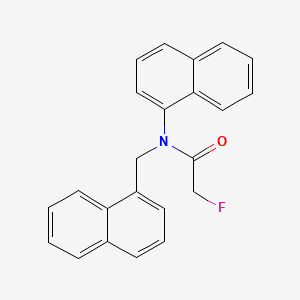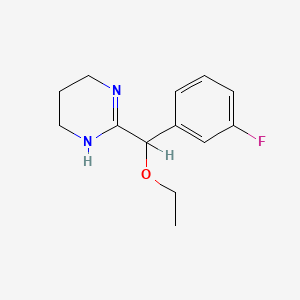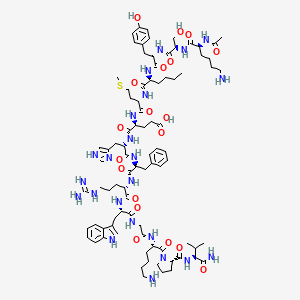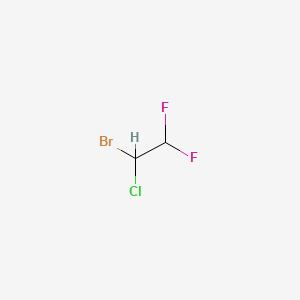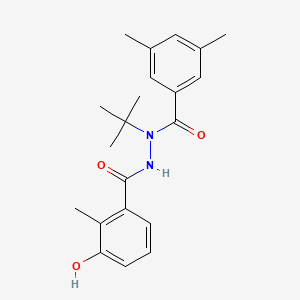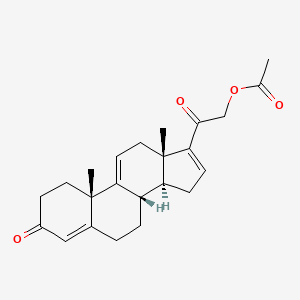
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties . It is used in the research of various inflammatory and autoimmune diseases . The compound has a molecular formula of C23H28O4 and a molecular weight of 368.466 g/mol .
Vorbereitungsmethoden
The synthesis of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves several steps. One efficient method includes the following steps :
Dehydration of 9α-Hydroxyandrostenedione: This step forms a C9–C11 double bond.
Construction of the Pregnane Side Chain: Using a cyanohydrin version developed previously.
Addition of a Dihydroxyacetone Motif: Sequential iodination and acetoxylation to construct the corticosteroid structure.
Introduction of the Ring A C1–C2 Double Bond: Using an original culture of Pimelobacter simplex VKPM Ac-1632.
Introduction of the Ring D 16,17-Double Bond: Dehydration of the 17α-OH to produce the tetraene structure.
Analyse Chemischer Reaktionen
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including :
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
The major products formed from these reactions include various fluorinated corticosteroids, such as betamethasone, sinaflan, and triamcinolone .
Wissenschaftliche Forschungsanwendungen
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties . Its applications include:
Chemistry: Used as an intermediate in the synthesis of highly active fluorinated corticosteroids.
Biology: Studied for its effects on inflammatory pathways and immune response modulation.
Medicine: Research on its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of corticosteroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression . This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
21-Hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate is unique due to its specific structural modifications that enhance its anti-inflammatory and immunosuppressive properties . Similar compounds include :
Betamethasone: A fluorinated corticosteroid with potent anti-inflammatory effects.
Sinaflan: Another fluorinated corticosteroid used in the treatment of inflammatory conditions.
Triamcinolone: A corticosteroid with similar applications but different structural features.
These compounds share similar mechanisms of action but differ in their specific structural modifications and potency .
Eigenschaften
CAS-Nummer |
23460-76-6 |
|---|---|
Molekularformel |
C23H28O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7,9,12,17-18H,4-6,8,10-11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 |
InChI-Schlüssel |
ZBULDJKFUGQBQC-PTRHGPIFSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


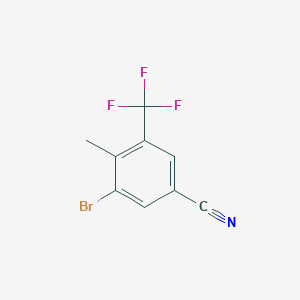



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)



